molecular formula C19H16ClNO3 B12409534 Antibacterial agent 95

Antibacterial agent 95

Cat. No.: B12409534
M. Wt: 341.8 g/mol
InChI Key: SNXDJHDIXKVNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 95 involves the reaction of quinoline derivatives with acetamide under specific conditions. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 95 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial agent 95 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its efficacy in treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of antibacterial coatings and materials

Mechanism of Action

The mechanism of action of antibacterial agent 95 involves:

Comparison with Similar Compounds

Uniqueness: Antibacterial agent 95 is unique due to its specific action on quinoline derivatives and its potent activity at low concentrations. Its ability to inhibit Mycobacterium tuberculosis at a minimum inhibitory concentration of 0.3 μM sets it apart from other antibacterial agents .

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone

InChI

InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3

InChI Key

SNXDJHDIXKVNFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.